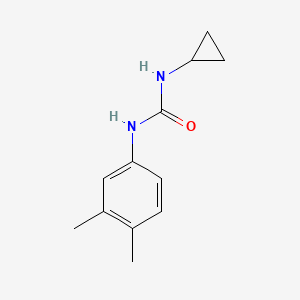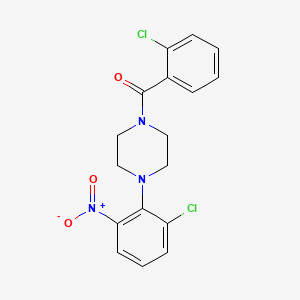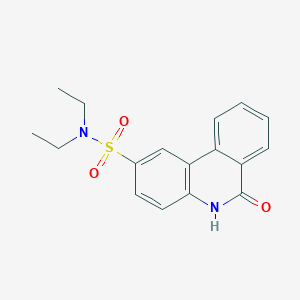
N-cyclopropyl-N'-(3,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N'-(3,4-dimethylphenyl)urea, commonly known as CDU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDU is a urea derivative that has a cyclopropyl group attached to the nitrogen atom, and a 3,4-dimethylphenyl group attached to the carbonyl group.
Mecanismo De Acción
The mechanism of action of CDU is not fully understood, but it is believed to inhibit the activity of certain enzymes that are involved in cell proliferation and growth. CDU has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, CDU may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CDU has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CDU has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Additionally, CDU has been found to have anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CDU is also relatively inexpensive compared to other compounds that are used in scientific research. However, CDU has some limitations in lab experiments. It is a toxic compound that requires careful handling and disposal. CDU may also have off-target effects on other enzymes and proteins, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on CDU. One area of interest is the development of CDU derivatives with improved potency and selectivity for specific enzymes and proteins. Another area of research is the investigation of CDU's potential use in combination with other chemotherapeutic agents, to enhance their efficacy and reduce their toxicity. Additionally, CDU may be useful in the development of new treatments for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, CDU is a urea derivative that has gained significant attention in scientific research due to its potential applications in various fields. CDU has shown promising results in the treatment of cancer, fungal and bacterial infections, and inflammatory diseases. The synthesis method of CDU has been extensively studied, and various modifications have been made to improve the yield and purity of the compound. While CDU has several advantages for lab experiments, it also has some limitations, and future research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of CDU involves the reaction of cyclopropyl isocyanate with 3,4-dimethylphenylamine in the presence of a base, such as sodium hydroxide. The reaction yields CDU as a white crystalline solid with a melting point of 166-168°C. The synthesis method of CDU has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
CDU has shown promising results in various scientific research applications. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of cancer cells. CDU has also been investigated for its antifungal and antimicrobial properties, and has been found to be effective against several strains of fungi and bacteria.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-11(7-9(8)2)14-12(15)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLELBIYRKEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5372301.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-ethylpyrimidine-5-carboxamide](/img/structure/B5372312.png)

![6-[2-(4-biphenylyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5372327.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5372328.png)

![1-acetyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-piperidinecarboxamide](/img/structure/B5372336.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372341.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5372346.png)
![2-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5372354.png)
![2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5372357.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5372363.png)
